1-Chloroethane
Description
Historical Context and Evolution of its Academic Study
The history of 1-chloroethane predates much of modern organic chemistry, with its first synthesis attributed to Basil Valentine in 1440 through the reaction of ethanol (B145695) and hydrochloric acid. pharmaguideline.com Later, in 1648, Glauber also produced it by reacting ethanol with zinc chloride. pharmaguideline.com However, it was not until the 19th century, with the advancement of organic chemistry and a deeper understanding of alkane structures, that the systematic synthesis and study of such compounds began to develop. wikipedia.org
Early academic interest in this compound was primarily centered on its synthesis and basic properties. Historically, several methods were employed for its production, including the reaction of ethanol with hydrochloric acid, the chlorination of ethane (B1197151), and the reaction of ethanol with phosphorus trichloride. pharmaguideline.com However, these methods are no longer economically viable for large-scale production. pharmaguideline.com The modern and industrial production of this compound is predominantly achieved through the hydrochlorination of ethylene (B1197577), a process that has also been a subject of academic research to optimize catalysts and reaction conditions. pharmaguideline.comchemguide.co.uk
A significant chapter in the academic and industrial history of this compound was its extensive use in the manufacturing of tetraethyllead (B6334599) (TEL), an anti-knock additive in gasoline. pharmaguideline.comchemguide.co.uk Research in this area focused on the ethylation reactions involving this compound. With the global phase-out of leaded gasoline due to environmental and health concerns, the demand for this compound for this purpose has sharply declined. pharmaguideline.com
Beyond its industrial applications, this compound has been a subject of academic inquiry in various other contexts. For instance, its properties as a refrigerant and an aerosol propellant have been studied, though its use in these applications has also diminished. pharmaguideline.com
Significance as a Model Halogenoalkane in Organic Chemistry Research
This compound serves as an archetypal primary halogenoalkane in organic chemistry research, providing a relatively simple and accessible model for studying the kinetics and mechanisms of fundamental reaction types. Its straightforward structure, with a single chlorine atom attached to a primary carbon, makes it an ideal substrate for investigating nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions:
This compound is a classic substrate for studying the bimolecular nucleophilic substitution (Sₙ2) mechanism. chemicalnote.com In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile. chemicalnote.com
Researchers have used this compound and its counterparts (bromoethane and iodoethane) to study the effect of the leaving group on the reaction rate. The reactivity of ethyl halides in Sₙ2 reactions follows the trend: C₂H₅I > C₂H₅Br > C₂H₅Cl. This is because the carbon-iodine bond is the weakest and the carbon-chlorine bond is the strongest among the three, making the iodide ion the best leaving group and the chloride ion the poorest.
| Ethyl Halide (C₂H₅X) | Relative Rate Constant |
|---|---|
| C₂H₅Cl (this compound) | 1 |
| C₂H₅Br (1-Bromoethane) | 30 |
| C₂H₅I (1-Iodoethane) | 100 |
Elimination Reactions:
This compound can also undergo elimination reactions, typically via the bimolecular elimination (E2) mechanism in the presence of a strong, sterically hindered base. In this reaction, the base removes a proton from the carbon atom adjacent to the one bearing the chlorine, and the chloride ion is eliminated simultaneously, resulting in the formation of ethene. The study of the competition between Sₙ2 and E2 pathways using substrates like this compound has been fundamental to understanding how factors such as the nature of the base, solvent, and temperature influence the outcome of a reaction.
Free Radical Reactions:
The gas-phase reactions of this compound have also been a subject of significant academic research, particularly in the context of atmospheric and combustion chemistry. The kinetics of the reaction of this compound with chlorine atoms have been studied over a wide range of temperatures. This research helps in understanding the mechanisms of free-radical substitution reactions. chemicalnote.com
For the reaction: C₂H₅Cl + Cl• → C₂H₄Cl• + HCl, there are two possible sites for hydrogen abstraction: the α-carbon (bonded to the chlorine) and the β-carbon.
| Reaction Channel | Temperature Range (K) | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| α-H abstraction (k₂ₐ) | 296 - 810 | (2.76 ± 0.28) × 10⁻¹¹ exp(−455 ± 44 K/T) |
| β-H abstraction (k₂ₑ) | 296 - 378 | (1.92 ± 0.47) × 10⁻¹¹ exp(−789 ± 84 K/T) |
This detailed kinetic data allows for a quantitative understanding of the reactivity of different C-H bonds in a halogenated alkane. chemicalnote.com
Structure
2D Structure
Properties
CAS No. |
16520-13-1 |
|---|---|
Molecular Formula |
C2H4Cl |
Molecular Weight |
63.50 g/mol |
InChI |
InChI=1S/C2H4Cl/c1-2-3/h2H,1H3 |
InChI Key |
JSICDMRDIHNAKT-UHFFFAOYSA-N |
Canonical SMILES |
C[CH]Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloroethane
Electrophilic Addition Reactions
Electrophilic addition represents a fundamental class of reactions in organic chemistry where a pi (π) bond in an alkene is broken to form two new sigma (σ) bonds. This process is the cornerstone for the synthesis of various haloalkanes from their corresponding unsaturated hydrocarbon precursors.
C₂H₄ + HCl → CH₃CH₂Cl
This reaction can be performed in either the liquid or gas phase, with gas-phase catalytic processes being common in large-scale industrial settings due to advantages in reaction rate, control, and catalyst separation.
The mechanism of the hydrochlorination of ethene is a classic example of electrophilic addition and proceeds via a two-step pathway involving a carbocation intermediate.
Formation of the Carbocation: The reaction is initiated by the attack of the electron-rich π-bond of the ethene molecule on the electrophilic proton (H⁺) of hydrogen chloride. This is the slow, rate-determining step of the reaction. This process breaks the C=C double bond and the H-Cl bond, resulting in the formation of a planar ethyl cation (CH₃CH₂⁺) intermediate and a chloride anion (Cl⁻).
Step 1: C₂H₄ + HCl → [CH₃CH₂⁺] + Cl⁻
Nucleophilic Attack: The highly reactive ethyl cation is then rapidly attacked by the nucleophilic chloride anion. The lone pair of electrons on the chloride ion forms a new carbon-chlorine sigma bond, yielding the final product, 1-chloroethane.
Step 2: [CH₃CH₂⁺] + Cl⁻ → CH₃CH₂Cl
Because ethene is a symmetrical alkene, the addition of the proton can occur at either carbon atom with equal probability, leading to the formation of a single carbocation intermediate and, consequently, only one possible product, this compound. This eliminates concerns of regioselectivity that arise with unsymmetrical alkenes, as described by Markovnikov's rule.
Zinc chloride (ZnCl₂) is a widely studied and effective Lewis acid catalyst for this transformation. To maximize its efficacy and thermal stability, it is typically impregnated onto a high-surface-area support material, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). The support disperses the active ZnCl₂ species, preventing sintering and providing a large number of accessible active sites.
Research indicates that the choice of support material significantly influences catalytic performance. Alumina-supported catalysts often exhibit different activity and selectivity profiles compared to their silica-supported counterparts, which can be attributed to variations in surface acidity and the nature of the interaction between the ZnCl₂ and the support. The loading of ZnCl₂ is a critical parameter, with an optimal loading level required to balance the number of active sites against potential pore blockage.
The table below presents hypothetical but representative research data comparing the performance of different zinc-based catalysts under specific gas-phase reaction conditions.
| Catalyst System | ZnCl₂ Loading (wt%) | Reaction Temp. (°C) | Ethene Conversion (%) | This compound Selectivity (%) |
|---|---|---|---|---|
| ZnCl₂/Al₂O₃ | 15 | 150 | 85.4 | 99.1 |
| ZnCl₂/Al₂O₃ | 25 | 150 | 92.1 | 98.5 |
| ZnCl₂/SiO₂ | 15 | 150 | 79.2 | 99.5 |
| ZnCl₂/SiO₂ | 25 | 150 | 88.6 | 98.9 |
Understanding the relationship between a catalyst's physical/chemical properties and its performance is crucial for optimization. Several advanced analytical techniques are used to characterize these materials:
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and chemical oxidation states of the catalyst's surface layer. For a ZnCl₂/Al₂O₃ catalyst, XPS can identify the oxidation state of zinc (Zn²⁺) and quantify the surface Zn/Al ratio, providing insight into the dispersion of the active species.
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the catalyst, revealing its morphology, particle size, and the distribution of the active phase (ZnCl₂) on the support. Well-dispersed, nano-sized particles are generally associated with higher catalytic activity.
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the catalyst. It can confirm the presence of crystalline ZnCl₂ and the phase of the support (e.g., γ-Al₂O₃). The absence of sharp ZnCl₂ peaks may indicate that the active phase is highly dispersed or amorphous.
Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area, pore volume, and pore size distribution of the catalyst from nitrogen adsorption-desorption isotherms. A high surface area is critical for achieving good dispersion of the active component and providing maximum access for reactant molecules.
| Technique | Parameter Measured | Typical Finding / Result |
|---|---|---|
| BET | Specific Surface Area | 185 m²/g (Lower than pure Al₂O₃ due to pore filling) |
| XRD | Crystalline Phases | Broad peaks for γ-Al₂O₃; weak or absent peaks for ZnCl₂ (indicating high dispersion) |
| TEM | Particle Morphology | Highly dispersed Zn-containing species (2-5 nm) on the alumina support |
| XPS | Surface Composition | Detection of Zn, Cl, Al, O; confirms presence of Zn²⁺ on the surface |
The study of reaction kinetics provides a quantitative understanding of the reaction rate and its dependence on various parameters. For the gas-phase hydrochlorination of ethene over a solid catalyst, the reaction rate is a function of reactant partial pressures and temperature. A simplified Langmuir-Hinshelwood kinetic model might describe the rate (r) as:
r = (k * K_E * K_H * P_E * P_H) / (1 + K_E * P_E + K_H * P_H)²
Where k is the rate constant, K_E and K_H are the adsorption equilibrium constants for ethene and HCl, and P_E and P_H are their respective partial pressures. The temperature dependence of the rate constant follows the Arrhenius equation, which relates the rate to the activation energy (Ea). The catalyst lowers Ea, thus accelerating the reaction.
Selectivity is a critical performance metric, representing the fraction of converted ethene that forms the desired product, this compound. While the hydrochlorination of ethene is inherently selective, side reactions can occur, especially under non-optimal conditions. The primary side reaction is the oligomerization or polymerization of ethene, catalyzed by the Lewis acid sites, to form products like butenes or higher hydrocarbons.
Optimizing selectivity involves careful control of reaction conditions. For instance, increasing the temperature generally increases the reaction rate and ethene conversion but can decrease selectivity by promoting undesirable side reactions. There is often an optimal temperature range that provides a favorable balance between conversion and selectivity.
| Reaction Temp. (°C) | Ethene Conversion (%) | This compound Selectivity (%) |
|---|---|---|
| 130 | 78.5 | 99.6 |
| 150 | 92.1 | 98.5 |
| 170 | 97.3 | 96.2 |
| 190 | 98.9 | 93.4 |
The data illustrates that as temperature rises from 130°C to 190°C, ethene conversion increases significantly, but the selectivity towards this compound concurrently drops as side reactions become more prominent.
Hydrochlorination of Ethene
Catalytic Approaches in Hydrochlorination
Radical Substitution Reactions
Radical substitution is a primary method for the halogenation of alkanes, including the synthesis of this compound from ethane (B1197151).
Chlorination of Ethane
The chlorination of ethane is a classic example of a free-radical chain reaction, where a hydrogen atom on the ethane molecule is substituted by a chlorine atom.
The reaction proceeds through a three-stage mechanism: initiation, propagation, and termination. libretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). libretexts.orglibretexts.org This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat. libretexts.orgyoutube.com
Reaction: Cl₂ + energy (UV light/heat) → 2 Cl• libretexts.org
Propagation: This is the "chain" part of the reaction, involving a series of self-sustaining steps. libretexts.orgchemistrysteps.com
A chlorine radical abstracts a hydrogen atom from an ethane molecule, forming hydrogen chloride (HCl) and an ethyl radical (CH₃CH₂•). libretexts.orgchemistrysteps.com This is the rate-determining step. chemistrysteps.com
Reaction: Cl• + CH₃CH₃ → CH₃CH₂• + HCl chemistrysteps.com
The newly formed ethyl radical is also highly reactive and reacts with another chlorine molecule (Cl₂). chemistrysteps.com This produces the desired product, this compound (CH₃CH₂Cl), and regenerates a chlorine radical. libretexts.org
Reaction: CH₃CH₂• + Cl₂ → CH₃CH₂Cl + Cl• libretexts.org This regenerated chlorine radical can then participate in another cycle of the propagation step, continuing the chain reaction. libretexts.org
Termination: The chain reaction concludes when two radical species collide and combine to form a stable, non-radical product. libretexts.org This removes the reactive intermediates from the reaction mixture. youtube.com Several termination events are possible:
Reaction 1: Cl• + Cl• → Cl₂ libretexts.org
Reaction 2: CH₃CH₂• + Cl• → CH₃CH₂Cl libretexts.org
Reaction 3: CH₃CH₂• + CH₃CH₂• → CH₃CH₂CH₂CH₃ (Butane) youtube.comdoubtnut.com
The conditions of the chlorination reaction significantly influence the product distribution. To favor monosubstitution and produce this compound as the major product, an excess of the alkane (ethane) should be used relative to the chlorine. chemistrysteps.com
However, the reaction often yields a mixture of products. chemistrysteps.com Since this compound is also reactive, it can undergo further chlorination. The hydrogen atoms in this compound can be abstracted by chlorine radicals, leading to the formation of dichloroethanes. nih.gov This subsequent chlorination can produce both 1,1-dichloroethane (B41102) and 1,2-dichloroethane (B1671644). chemistrysteps.comnih.gov Studies have shown that under certain conditions, the formation rate of 1,1-dichloroethane can be approximately twice that of 1,2-dichloroethane. nih.gov
Increasing the temperature can also promote side reactions. For instance, at temperatures above 300°C, the decomposition of dichloroethanes can be activated. nih.gov If the concentration of chlorine is high, further substitution can occur, leading to more highly chlorinated ethanes, such as trichloroethane and tetrachloroethane. nih.govquora.com
Kinetic studies provide quantitative data on the rates of the elementary steps involved in the chlorination of ethane and its chlorinated derivatives. The reaction of chlorine atoms with ethane is a fast process. osti.gov Various studies using techniques like the discharge flow/resonance fluorescence method have determined the rate constants for these reactions over a wide range of temperatures. researchgate.netacs.org
One study combined new data with existing literature to provide a comprehensive expression for the rate constant (k₁) of the reaction between Cl atoms and ethane over a temperature range of 203–1400 K. acs.org
Table 1: Selected Rate Constant Expressions for the Reaction of Chlorine Atoms with Ethane and Chloroethane (B1197429)
| Reaction | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Source(s) |
| Cl + C₂H₆ → C₂H₅• + HCl | k₁ = (7.23 × 10⁻¹³)T⁰.⁷⁰ exp(+117 K/T) | 203–1400 | acs.org |
| Cl + C₂H₆ → C₂H₅• + HCl | k₁ = (4.91 × 10⁻¹²)T⁰.⁴⁷ exp(−82 K/T) | 299–1002 | researchgate.netacs.org |
| Cl + C₂H₅Cl → Products | The reaction demonstrates different temperature dependencies in low (room temp to 378 K) and high (484-810 K) temperature regions. | 298–810 | researchgate.netacs.org |
The reaction of chlorine atoms with chloroethane is more complex. The hydrogen atoms in chloroethane can be abstracted by chlorine radicals, leading to the formation of 1-chloroethyl and 2-chloroethyl radicals. nih.govresearchgate.net The temperature dependence of the rate constants for the reaction of Cl atoms with chloroethane differs between low and high-temperature regions. acs.org This is attributed to the regeneration of Cl atoms at higher temperatures due to the rapid thermal decomposition of the radical products. researchgate.net
Alternative Synthetic Routes
While free-radical chlorination is a significant industrial method, other routes to this compound exist.
Synthesis from Ethanol (B145695) and Hydrochloric Acid
This compound can be synthesized by the reaction of ethanol with hydrochloric acid. wikipedia.org This method represents a nucleophilic substitution reaction. vedantu.com Historically, this reaction was one of the first methods used to prepare the compound. wikipedia.org
The reaction typically requires a catalyst, such as zinc chloride, to facilitate the substitution of the hydroxyl group (-OH) in ethanol with a chlorine atom. vedantu.comgoogle.com The process involves heating ethanol and hydrochloric acid in the presence of the catalyst. google.com For example, one process describes reacting 95% ethanol with 30-37% hydrochloric acid at temperatures between 120-150°C with a zinc chloride catalyst. google.com Although historically relevant, this route is often considered less economical for large-scale industrial production compared to the hydrochlorination of ethylene (B1197577) or the chlorination of ethane. wikipedia.org
Reaction Mechanisms and Chemical Transformations of 1 Chloroethane
Elimination Reactions (E1 and E2 Pathways)
In addition to substitution, 1-chloroethane can undergo elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene. As a primary alkyl halide, this compound undergoes elimination primarily via the E2 pathway. The E1 pathway is disfavored for the same reason as the S(_N)1 pathway: the instability of the primary carbocation intermediate.
Dehydrohalogenation is the removal of a hydrogen atom and a halogen atom from adjacent carbons. chemeurope.com When this compound is treated with a strong base, such as potassium hydroxide (B78521) dissolved in ethanol (B145695) (alcoholic KOH), it undergoes a bimolecular elimination (E2) reaction to yield ethene. vedantu.comwikipedia.org
The mechanism is a single, concerted step: The base (e.g., hydroxide or ethoxide ion) abstracts a proton (H) from the carbon atom adjacent to the one bearing the chlorine (the β-carbon). Simultaneously, the electron pair from the C-H bond shifts to form a pi (π) bond between the two carbon atoms, and the chloride ion departs, taking the C-Cl bonding electrons with it. pressbooks.pubyoutube.com This reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state. masterorganicchemistry.com
Reaction: CH(_3)CH(_2)Cl + KOH (alcoholic) → CH(_2)=CH(_2) + KCl + H(_2)O
The use of an alcoholic solvent is key, as it favors the elimination pathway. vedantu.com
Nucleophilic substitution (S(_N)2) and elimination (E2) are often competing reactions. nih.gov For a primary alkyl halide like this compound, the S(_N)2 reaction is generally the major pathway, especially with good nucleophiles that are weak bases (e.g., I, CN). libretexts.org However, the E2 pathway becomes more significant, and can even predominate, under specific conditions.
Strength and Steric Hindrance of the Base/Nucleophile: The outcome of the reaction is heavily dependent on the character of the anionic reagent.
Strong, Non-Bulky Bases: Reagents like hydroxide (OH) and ethoxide (CH(_3)CH(_2)O) are strong bases and also strong, unhindered nucleophiles. With primary substrates like this compound, they will give a mixture of S(_N)2 and E2 products. Increasing the reaction temperature generally favors elimination over substitution. chemeurope.com
Strong, Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide (K CH(_3)CO), strongly favor the E2 pathway. chemeurope.comlibretexts.org Their bulkiness makes it difficult for them to act as nucleophiles and perform a backside attack on the carbon atom, but they can readily abstract a less hindered proton from the β-carbon. masterorganicchemistry.com
Weak Bases/Good Nucleophiles: Reagents like iodide (I) or cyanide (CN) are good nucleophiles but weak bases. With these, this compound will almost exclusively undergo an S(_N)2 reaction. libretexts.org
Computational studies on the reaction of this compound with different Lewis bases have shown that a strongly basic nucleophile like the fluoride (B91410) ion (F) has a strong preference for the E2 pathway, whereas a weaker base like phosphide (B1233454) (PH(_2)) slightly favors the S(_N)2 pathway. acs.orgnih.govvisualizeorgchem.com
Table 3: Competition Between S(_N)2 and E2 for this compound
| Reagent | Reagent Character | Predominant Reaction | Product(s) |
| NaCN in DMSO | Good Nucleophile, Weak Base | S(_N)2 | CH(_3)CH(_2)CN (Propionitrile) |
| NaOH in H(_2)O/Ethanol (aq.) | Strong Nucleophile, Strong Base | S(_N)2 (major), E2 (minor) | CH(_3)CH(_2)OH (Ethanol), CH(_2)=CH(_2) (Ethene) |
| KOH in Ethanol (alc.) | Strong Base, Strong Nucleophile | E2 (major), S(_N)2 (minor) | CH(_2)=CH(_2) (Ethene), CH(_3)CH(_2)OH (Ethanol) |
| KOC(CH(_3))(_3) in t-BuOH | Strong, Sterically Hindered Base | E2 | CH(_2)=CH(_2) (Ethene) |
Oxidation Reactions
This compound can undergo oxidation, particularly at high temperatures or in the presence of strong oxidizing agents. The combustion of this compound is a rapid oxidation process. When burned, it produces toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene (B1210022) (COCl(_2)). ilo.org Complete combustion in excess oxygen yields carbon dioxide and hydrogen chloride. dcceew.gov.aursc.org
Atmospheric oxidation of this compound can be initiated by hydroxyl radicals (•OH). capes.gov.br Studies on the oxidation of chlorinated ethanes have shown that the reactions proceed through complex mechanisms involving the formation of various radical and stable intermediates. tandfonline.com For this compound, oxidation can lead to products such as acetaldehyde (B116499) and 2-chloroethanol. taylorandfrancis.comasm.org Further oxidation can lead to the formation of acid chlorides like formyl chloride. tandfonline.com
Chlorine-Initiated Oxidation
The oxidation of this compound can be initiated by chlorine atoms, typically generated by the photolysis of molecular chlorine (Cl₂). libretexts.orgtandfonline.com This process follows a radical chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orgsenecalearning.comsavemyexams.com
Initiation: The reaction begins with the homolytic cleavage of the Cl-Cl bond under the influence of heat or ultraviolet (UV) light, producing two chlorine radicals (Cl•). libretexts.orgsavemyexams.com
Cl₂ + hν/Δ → 2Cl•
Propagation: A chlorine radical then abstracts a hydrogen atom from this compound, forming a chloroethyl radical and hydrogen chloride (HCl). tandfonline.comlibretexts.org This can occur at either the α- or β-carbon, leading to two possible radical intermediates: 1-chloroethyl (CH₃ĊHCl) and 2-chloroethyl (ĊH₂CH₂Cl) radicals. researchgate.net The chloroethyl radical subsequently reacts with molecular oxygen. tandfonline.com
CH₃CH₂Cl + Cl• → CH₃ĊHCl (or ĊH₂CH₂Cl) + HCl CH₃ĊHCl (or ĊH₂CH₂Cl) + O₂ → Oxidized Products
Termination: The reaction chain concludes when radicals combine to form stable molecules. libretexts.orgsenecalearning.com
Cl• + Cl• → Cl₂ CH₃ĊHCl + Cl• → CH₃CHCl₂ 2CH₃ĊHCl → various products
This chlorine-initiated oxidation is a key process in the atmospheric degradation of this compound. cdc.gov
Formation of Oxidative Products (e.g., Chloroacetaldehyde (B151913), Chloroacetic Acid)
The oxidation of this compound leads to the formation of several key products, including chloroacetaldehyde and chloroacetic acid. copernicus.org The primary pathway involves the reaction of this compound with hydroxyl radicals (•OH), which can be initiated by chlorine chemistry in the atmosphere. copernicus.org
The initial step is the abstraction of a hydrogen atom by a hydroxyl radical, primarily from the α-position, to form a 1-chloroethyl radical. This radical then reacts with molecular oxygen to yield chloroacetaldehyde (CH₂ClCHO). copernicus.org
CH₃CH₂Cl + •OH → CH₃ĊHCl + H₂O CH₃ĊHCl + O₂ → CH₂ClCHO + HO•
Chloroacetaldehyde is an important intermediate that can be further oxidized to chloroacetic acid (ClCH₂COOH). chemcess.comresearchgate.net This subsequent oxidation can occur through various mechanisms, including further reaction with hydroxyl radicals. copernicus.org
CH₂ClCHO + •OH → ClCH₂CO• + H₂O ClCH₂CO• + O₂ → ClCH₂(C=O)OO• → ClCH₂COOH + other products
Studies have shown that the formation of these products is a significant pathway in the atmospheric multiphase chemistry of volatile organic compounds. copernicus.orgresearchgate.net Another notable product from the oxidation of this compound is formyl chloride, which results from the attack on the methyl end of the molecule. tandfonline.com
Studies on Oxidative Pyrolysis
The thermal decomposition of this compound in the presence of oxygen, known as oxidative pyrolysis, exhibits different reaction pathways and product distributions compared to anaerobic pyrolysis. Research conducted in flow reactors has demonstrated that the presence of oxygen significantly increases the decomposition rate of this compound.
A key finding is the enhanced selectivity towards the formation of vinyl chloride (C₂H₃Cl) during oxidative pyrolysis. In the absence of oxygen, the primary products are ethene and HCl. However, with the introduction of oxygen, the yield of vinyl chloride can increase substantially.
The mechanism is thought to involve the formation of chloroethyl radicals, which can then either eliminate a chlorine atom to form ethene or undergo reactions with oxygen that lead to other products. The presence of O₂ alters the radical pool and reaction pathways, favoring the formation of vinyl chloride. This process is relevant for understanding the combustion of chlorinated hydrocarbons and the potential for forming harmful byproducts. cdc.gov
Pyrolysis and Thermal Decomposition
The thermal decomposition of this compound in the absence of an oxidant is a fundamental process that has been studied to understand its unimolecular reaction dynamics.
Unimolecular Decomposition Reactions of this compound and its Radicals
The primary unimolecular decomposition pathway for this compound is the elimination of hydrogen chloride (HCl) to form ethene (C₂H₄). aip.orgdntb.gov.ua This reaction proceeds through a four-centered transition state. dntb.gov.uaaip.org
CH₃CH₂Cl → C₂H₄ + HCl
The critical energy for this elimination reaction is approximately 55 kcal/mol. aip.orgdntb.gov.ua Studies using chemical activation have measured the nonequilibrium rate constant for this reaction at room temperature to be around 3 x 10⁹ sec⁻¹. aip.orgdntb.gov.ua
The radicals formed from this compound also undergo unimolecular decomposition. For instance, the 1-chloroethyl radical (CH₃ĊHCl) can decompose to form 1-chloroethene (vinyl chloride) and a hydrogen atom. acs.org
CH₃ĊHCl → CH₂=CHCl + H•
The activation energy for this radical decomposition has been calculated to be approximately 39-40 kcal/mol. acs.org
Kinetic Isotope Effects in Pyrolysis (e.g., Chlorine and Hydrogen Kinetic Isotope Effects)
Kinetic isotope effects (KIEs) provide valuable insight into the transition state and mechanism of a reaction. wikipedia.org Both chlorine and hydrogen KIEs have been investigated for the pyrolysis of this compound.
Chlorine Kinetic Isotope Effects (³⁵Cl/³⁷Cl): Studies on the thermal decomposition of this compound have measured the chlorine KIE (k³⁵/k³⁷). osti.govrsc.org The results indicate that the C-Cl bond is indeed breaking in the rate-determining step, and the magnitude of the KIE provides information about the structure of the activated complex. osti.govrsc.org A model for the activated complex that best fits the experimental data involves the participation of chlorine in the reaction coordinate with three degrees of freedom: C-Cl stretching, C-C-Cl bending, and C-CH₃ stretching. osti.govrsc.org The KIE values are generally small, suggesting the C-Cl bond is not completely broken in the transition state. sci-hub.se
Hydrogen Kinetic Isotope Effects (H/D): The hydrogen KIE for the HCl elimination from this compound has been studied by comparing the decomposition of C₂H₅Cl with its deuterated analogue, C₂D₅Cl. aip.orgresearchgate.net The nonequilibrium KIE for H-Cl versus D-Cl elimination from chemically activated chloroethane (B1197429) has been measured to be approximately 3.3. aip.org These studies, interpreted using RRKM theory, support a four-centered transition state model where the hydrogen is weakly bound in the ring. aip.org The KIE values decrease with increasing temperature. researchgate.net
The following table summarizes key findings on kinetic isotope effects in the pyrolysis of this compound.
| Isotope Effect Type | System | Temperature Range (°C) | Key Findings |
| Chlorine KIE | Pyrolysis of this compound | 395 - 482 | Temperature dependence determined; supports a four-centered activated complex with chlorine involvement. osti.govrsc.org |
| Hydrogen KIE | Chemically activated C₂H₅Cl/C₂D₅Cl | Room Temperature | Nonequilibrium KIE (kH/kD) ≈ 3.3; supports a four-centered transition state. aip.org |
| Hydrogen KIE | Gas-phase reaction with Cl atoms | 25 - 277 | Temperature-dependent KIE (kH/kD) measured; provides site-specific abstraction data. researchgate.net |
Radical Reactions
This compound readily participates in radical reactions, which are central to its atmospheric degradation and combustion chemistry. libretexts.orgcdc.gov The primary radical reactions involve the abstraction of a hydrogen atom by reactive species like chlorine atoms (Cl•) and hydroxyl radicals (•OH). researchgate.netcopernicus.org
The reaction with chlorine atoms can abstract a hydrogen from either the α-carbon (the carbon bonded to the chlorine atom) or the β-carbon (the methyl carbon). researchgate.net
α-abstraction: CH₃CH₂Cl + Cl• → CH₃ĊHCl + HCl (k₂ₐ)
β-abstraction: CH₃CH₂Cl + Cl• → ĊH₂CH₂Cl + HCl (k₂ᵦ)
Experimental studies have determined the rate constants for these site-specific abstractions over a range of temperatures. researchgate.net The abstraction from the α-position is generally favored. At higher temperatures, the radical products can decompose, leading to the regeneration of chlorine atoms. researchgate.net
Similarly, hydroxyl radicals, which are key oxidants in the troposphere, react with this compound primarily through hydrogen abstraction. cdc.gov
CH₃CH₂Cl + •OH → CH₃ĊHCl / ĊH₂CH₂Cl + H₂O
The resulting chloroethyl radicals are key intermediates that, in the presence of oxygen, lead to the formation of peroxy radicals and subsequently stable oxidation products like aldehydes and acids. tandfonline.comrsc.org
The table below presents the Arrhenius parameters for the site-specific abstraction reactions of this compound with chlorine atoms.
| Reaction | A-factor (cm³ molecule⁻¹ s⁻¹) | Activation Energy (K) | Temperature Range (K) |
| α-abstraction (k₂ₐ) | (2.76 ± 0.28) x 10⁻¹¹ | 455 ± 44 | 296 - 810 |
| β-abstraction (k₂ᵦ) | (1.92 ± 0.47) x 10⁻¹¹ | 789 ± 84 | 296 - 378 |
| Data sourced from Bryukov et al. (2003). researchgate.net |
Hydrogen Atom Abstraction by Chlorine Atoms
The reaction between chlorine atoms and this compound is a fundamental process in chemical kinetics, primarily involving the abstraction of a hydrogen atom to form a chloroethyl radical and hydrogen chloride. This process is a key initiation step in the chlorination of this compound.
The abstraction can occur at two different sites on the this compound molecule: the α-carbon (the carbon bonded to the chlorine atom) and the β-carbon. The reactivity of these sites differs, influencing the distribution of the resulting radical isomers (1-chloroethyl and 2-chloroethyl radicals). Studies have shown that hydrogen atoms in the -CH2Cl group are more readily abstracted than those in the -CH3 group. tandfonline.com
The reaction can be represented by the following general equation:
CH₃CH₂Cl + Cl• → •CH₂CH₂Cl / CH₃CHCl• + HCl
Experimental techniques such as discharge flow/resonance fluorescence have been employed to measure the rate constants for this reaction over a wide range of temperatures. researchgate.net These studies, combined with relative-rate experiments, have provided detailed kinetic data. researchgate.net For example, one study reported the rate constant for the reaction of Cl atoms with this compound as 2.34 × 10⁻¹¹ e^(-310/T) cm³ molecule⁻¹ s⁻¹. researchgate.net Another investigation, combining experimental results with literature data, proposed a more complex temperature-dependent expression for the rate constant. researchgate.net
Theoretical studies, including ab initio calculations, have also been used to investigate the potential energy surfaces and reaction mechanisms of hydrogen abstraction from halogenated alkanes by chlorine atoms. researchgate.netrsc.org These calculations help to explain the differences in reactivity between different C-H bonds and provide insights into the transition states involved in the abstraction process. researchgate.net
Table 1: Selected Rate Constants for the Reaction of Chlorine Atoms with Chloroalkanes
| Reactant | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| Chloroethane (CH₃CH₂Cl) | 2.34 × 10⁻¹¹ e^(-310/T) | Not specified | researchgate.net |
| 1,1-Dichloroethane (B41102) (CH₃CHCl₂) | 1.48 × 10⁻¹⁶ T¹·⁵⁸ exp(-360/T) | 296–790 | researchgate.net |
| 1,2-Dichloroethane (B1671644) (CH₂ClCH₂Cl) | (1.99 ± 0.12) × 10⁻¹¹ exp(-777 ± 23/T) | Not specified | researchgate.net |
| Chloromethane (CH₃Cl) | 4.00 × 10⁻¹⁴ T⁰·⁹² exp(-795/T) | 300–843 | researchgate.net |
Chloroethyl Radical Chemistry and Decomposition
The chloroethyl radicals formed from the hydrogen abstraction from this compound are highly reactive species that can undergo a variety of subsequent chemical transformations, including decomposition. The two primary chloroethyl radical isomers are the 1-chloroethyl radical (CH₃CHCl•) and the 2-chloroethyl radical (•CH₂CH₂Cl).
The decomposition of these radicals is a significant reaction pathway, particularly at elevated temperatures. Classical trajectory studies have been used to investigate the unimolecular decomposition of the 2-chloroethyl radical. aip.orgaip.org These studies have explored the potential energy surface and the different reaction channels available to the radical. aip.orgaip.org The primary decomposition pathways for the 2-chloroethyl radical are: aip.orgaip.org
•CH₂CH₂Cl → CH₂=CH₂ + •Cl (β-scission)
•CH₂CH₂Cl → CH₂=CHCl + •H
The dissociation energies for these reactions are approximately 20 and 35 kcal/mol, respectively. aip.org Theoretical studies have also investigated the decomposition and isomerization of the CH₃CHClO radical, a related species. acs.org
The 1-chloroethyl radical can also undergo decomposition, with one identified pathway being: researchgate.net
•CHClCH₃ → CHCl=CH₂ + •H
The kinetics of the reactions of chloroethyl radicals with other species, such as molecular oxygen and chlorine, have also been studied. The reaction of the 1-chloroethyl radical with molecular oxygen is an important process in combustion and atmospheric chemistry. acs.org The reaction of chlorinated free radicals with molecular chlorine (Cl₂) has been investigated using direct time-resolved measurements. nih.gov For the CH₃CHCl radical reacting with Cl₂, the bimolecular rate coefficients exhibit a negative temperature dependence. nih.gov
The stability and reactivity of the chloroethyl radicals are influenced by the position of the chlorine atom. The presence of a chlorine atom in the β-position can lead to fast thermal decomposition, which regenerates chlorine atoms and can complicate kinetic studies of the initial hydrogen abstraction reactions. researchgate.net
Table 2: Decomposition Pathways of Chloroethyl Radicals
| Radical Species | Decomposition Products | Reference |
| 2-Chloroethyl radical (•CH₂CH₂Cl) | Ethene (CH₂=CH₂) + Chlorine atom (•Cl) | aip.orgaip.org |
| 2-Chloroethyl radical (•CH₂CH₂Cl) | Chloroethene (CH₂=CHCl) + Hydrogen atom (•H) | aip.orgaip.org |
| 1-Chloroethyl radical (•CHClCH₃) | Chloroethene (CHCl=CH₂) + Hydrogen atom (•H) | researchgate.net |
Degradation and Environmental Transformation Pathways of 1 Chloroethane
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation is the transformation of a substance into other compounds by living organisms, primarily microorganisms. For 1-chloroethane, this process is particularly relevant in anaerobic (oxygen-deficient) environments, where it can serve as a substrate for microbial metabolism.
Anaerobic Degradation
Under anaerobic conditions, this compound can be biodegraded through a process known as reductive dechlorination cdc.gov. It is often formed as an intermediate during the anaerobic biodegradation of more highly chlorinated solvents like 1,1,1-trichloroethane (B11378) and 1,2-dichloroethane (B1671644) cdc.govnih.gov. Once formed, this compound can be further dechlorinated by specific anaerobic bacteria cdc.govnih.gov.
Reductive dechlorination is the primary anaerobic biodegradation pathway for chlorinated aliphatic hydrocarbons. It involves the use of the chlorinated compound as an electron acceptor in a microbial respiratory process usgs.gov. Two main mechanisms of reductive dechlorination are hydrogenolysis and dichloroelimination nih.govresearchgate.net.
Hydrogenolysis is the key biotic degradation pathway for this compound. In this process, the chlorine atom on the this compound molecule is replaced by a hydrogen atom, a reaction that requires the input of two electrons nih.gov. The final product of this transformation is ethane (B1197151), a non-toxic hydrocarbon nih.gov. Concentrated cell suspensions of methanogenic bacteria have been shown to mediate the hydrogenolysis of this compound to ethane nih.gov. This transformation is an important step in the complete detoxification of more complex chlorinated pollutants that degrade via this compound as an intermediate nih.govnih.gov.
Dichloroelimination involves the removal of two chlorine atoms from adjacent carbons, resulting in the formation of a double bond (an alkene) nih.gov. This mechanism is not a direct degradation pathway for this compound, as it only possesses one chlorine atom. However, it is a relevant process for related compounds like 1,2-dichloroethane, which can be transformed into ethene via dichloroelimination by bacteria such as Dehalogenimonas and some methanogens nih.govnih.gov. The formation of this compound from 1,2-dichloroethane can occur concurrently via a competing hydrogenolysis pathway nih.gov.
Atmospheric Degradation Pathways
Once released into the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically generated hydroxyl radicals (•OH). cdc.gov These highly reactive radicals are formed in the troposphere through photochemical processes involving ozone and water vapor. The reaction of this compound with •OH radicals initiates its oxidation and breakdown in the atmosphere. This process is relatively slow, contributing to the potential for this compound to be transported over long distances and eventually diffuse into the stratosphere. clu-in.org
The rate of this reaction determines the atmospheric lifetime of this compound. While specific half-life values can vary depending on atmospheric conditions, this reaction is the principal mechanism for its removal from the troposphere. cdc.gov
Photolysis refers to the cleavage of chemical bonds by the absorption of light. libretexts.org For direct photolysis to be an important environmental fate process, a chemical must be able to absorb light in the environmental UV spectrum (wavelengths greater than 290 nm). nih.gov this compound does not absorb UV light in this range, indicating that direct photolysis is not a significant degradation pathway in the troposphere. nih.gov
Photooxidation is the dominant atmospheric degradation process, driven by the reaction with hydroxyl radicals as described in the previous section. clu-in.org In the stratosphere, this compound can undergo more rapid photodegradation due to the presence of higher-energy ultraviolet radiation. clu-in.org Here, the breakdown of this compound can liberate chlorine atoms, which can then participate in catalytic cycles that lead to the depletion of the ozone layer. who.int
Spectroscopic Characterization and Advanced Analytical Techniques in 1 Chloroethane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule. For 1-chloroethane, both Carbon-13 and Proton NMR are instrumental in confirming its structure.
In ¹³C NMR spectroscopy of this compound, the two carbon atoms in the molecule exist in distinct chemical environments, leading to the appearance of two separate signals in the spectrum. docbrown.info The chemical shift of a carbon nucleus is influenced by the electronegativity of adjacent atoms.
The carbon atom directly bonded to the chlorine atom (C1) is significantly deshielded due to the electron-withdrawing inductive effect of the chlorine. This deshielding causes its resonance to appear further downfield (at a higher ppm value) in the spectrum. Conversely, the methyl carbon atom (C2) is less affected by the chlorine and thus resonates at a higher field (a lower ppm value). docbrown.info The presence of exactly two signals in the ¹³C NMR spectrum provides conclusive evidence for the two unique carbon environments in the this compound molecule. docbrown.info
Table 1: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Environment | Approximate Chemical Shift (δ) in ppm |
| CH₃- | Methyl group | ~18.7 |
| -CH₂Cl | Chloromethyl group | ~40.0 |
Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0.0 ppm and can vary slightly depending on the solvent used.
The ¹H NMR spectrum of this compound provides further structural confirmation through chemical shift data, signal integration, and spin-spin coupling patterns. The molecule contains two sets of non-equivalent protons, leading to two distinct signals in the spectrum. docbrown.info
Methylene Protons (-CH₂Cl): The two protons on the carbon adjacent to the chlorine atom are deshielded and appear at a lower field, typically around 3.5 ppm. These protons are adjacent to the three protons of the methyl group. According to the n+1 rule, their signal is split into a quartet (n+1 = 3+1 = 4). docbrown.infodocbrown.info
Methyl Protons (CH₃-): The three protons of the methyl group are in a more shielded environment and thus resonate at a higher field, typically around 1.5 ppm. They are adjacent to the two protons of the methylene group, and their signal is consequently split into a triplet (n+1 = 2+1 = 3). docbrown.info
The integrated areas under these two signals are in a 2:3 ratio, corresponding to the number of protons in the methylene and methyl groups, respectively. docbrown.info The distance between the peaks within a multiplet, known as the coupling constant (J), is identical for both the quartet and the triplet, confirming the interaction between these two groups of protons. rochester.edu For this compound, this value is typically around 7.2 Hz. rochester.edu
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton Group | Approximate Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration Ratio |
| CH₃- | ~1.5 | Triplet | ~7.2 | 3 |
| -CH₂Cl | ~3.5 | Quartet | ~7.2 | 2 |
To obtain clear and interpretable NMR spectra, the analyte is typically dissolved in a deuterated solvent. alfa-chemistry.com These are solvents in which hydrogen atoms (¹H) have been replaced by their isotope, deuterium (²H). alfa-chemistry.com The primary reason for using deuterated solvents in ¹H NMR is to prevent the large signal from the solvent's protons from overwhelming the signals from the analyte. ucla.edu Since deuterium resonates at a different frequency from protons, the solvent is essentially "invisible" in the ¹H NMR spectrum. quora.com
Commonly used solvents include deuterated chloroform (CDCl₃), deuterium oxide (D₂O), and deuterated dimethyl sulfoxide (DMSO-d₆). alfa-chemistry.com It is important to note that deuteration is never 100% complete, so a small residual signal from the non-deuterated solvent is usually observed. ucla.edu For example, the residual signal for CHCl₃ in CDCl₃ appears as a singlet at approximately 7.26 ppm. ucla.edusigmaaldrich.com In ¹³C NMR, the signal from the deuterated solvent is also present; for instance, CDCl₃ appears as a characteristic triplet around 77 ppm due to carbon-deuterium coupling. oregonstate.edu
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and elucidate molecular structure. They probe the vibrational modes of a molecule, which are determined by bond strengths, atomic masses, and molecular geometry. upenn.edu
The IR spectrum of this compound displays several characteristic absorption bands that correspond to specific molecular vibrations. These vibrations include stretching and bending of the C-H, C-C, and C-Cl bonds.
C-H Stretching: Strong absorptions are observed in the region of 2880-3080 cm⁻¹, which are characteristic of C-H stretching vibrations in an alkyl group. docbrown.info
C-H Bending: Absorptions in the 1300-1500 cm⁻¹ range correspond to the various bending (scissoring, wagging, twisting) vibrations of the C-H bonds. docbrown.info
C-Cl Stretching: A strong, characteristic absorption band for the C-Cl stretching vibration is typically found in the 580-780 cm⁻¹ region. docbrown.info
Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of overlapping vibrations, including C-C stretching and various bending modes, that is unique to the this compound molecule and can be used for definitive identification. docbrown.info
Raman spectroscopy provides complementary information. While IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. upenn.edu Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis.
Table 3: Key Infrared Absorption Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H Stretching | 2880 - 3080 |
| C-H Bending | 1300 - 1500 |
| C-Cl Stretching | 580 - 780 |
Matrix isolation is an advanced analytical technique used to study molecules in a highly inert and isolated environment. fu-berlin.de In this method, molecules of the substance of interest, such as this compound, are trapped within a solid, inert matrix (a "host") at cryogenic temperatures, typically below 20 K. researchgate.net Noble gases like argon and neon are commonly used as the host material because they are transparent in the infrared region and chemically inert. fu-berlin.denist.gov
By isolating individual this compound molecules, this technique prevents intermolecular interactions and quenches molecular rotation. nist.gov This results in significantly sharpened infrared absorption bands compared to gas or liquid phase spectra. nist.gov The high resolution achieved allows for a more precise determination of vibrational frequencies and can be used to:
Perform detailed assignments of fundamental vibrational modes. researchgate.net
Distinguish between different conformers (rotational isomers) of a molecule that may be present at room temperature.
Identify and study the vibrational bands of different isotopologues, such as molecules containing ³⁵Cl versus ³⁷Cl. researchgate.net
This technique provides a powerful tool for in-depth vibrational analysis and the characterization of the intrinsic properties of the this compound molecule, free from the complexities of intermolecular forces.
Mass Spectrometry (MS) in Mechanistic and Kinetic Studies
Mass spectrometry serves as a critical tool for investigating the reaction mechanisms and kinetics of this compound. By analyzing the mass-to-charge ratio of ionized molecules and their fragments, researchers can deduce reaction pathways, identify intermediates, and determine kinetic parameters.
One key area of application is in studying the thermal decomposition (pyrolysis) of this compound. The primary decomposition reaction involves the elimination of hydrogen chloride (HCl) to produce ethene. Mass spectrometry has been employed to determine the chlorine kinetic isotope effects (KIEs) for this reaction. In these studies, the isotopic ratio of chlorine (³⁵Cl/³⁷Cl) in the HCl product is precisely measured using mass spectrometry. The temperature dependence of the KIE provides insight into the structure of the transition state of the reaction. For the pyrolysis of this compound, a model of the activated complex involving chlorine participation in the reaction coordinate with three degrees of freedom shows the best agreement with experimentally determined KIE values rsc.org. This suggests a four-centre activated complex where the C-Cl bond is weakened.
The table below presents the experimentally determined chlorine kinetic isotope effects (k³⁵/k³⁷) for the pyrolysis of this compound at various temperatures.
| Temperature (°C) | k³⁵/k³⁷ |
| 395 | 1.0036 |
| 425 | 1.0034 |
| 450 | 1.0032 |
| 482 | 1.0031 |
This table shows the chlorine kinetic isotope effect (k³⁵/k³⁷) for the thermal decomposition of this compound at different temperatures, as determined by mass spectrometric analysis of the resulting hydrogen chloride. Data sourced from rsc.org.
Furthermore, ion kinetic energy spectrometry, a specialized mass spectrometry technique, has been used to study the HCl elimination from vibrationally excited chloroalkane ions, including the this compound molecular ion. aip.org This method measures the kinetic energy released during the unimolecular decomposition of the ion. The amount of energy released is indicative of the reaction mechanism. For most chloroalkanes, a 1,2-elimination of HCl is associated with a significant kinetic energy release. However, the chloroethane (B1197429) molecular ion is noted as an exception, suggesting differences in its decomposition mechanism or energy partitioning compared to larger chloroalkanes aip.org. These studies provide fundamental data on the thermochemistry and energy partitioning in the fragmentation pathways of this compound, which is essential for building accurate models of its reactivity.
Compound-Specific Isotope Analysis (CSIA) in Degradation Pathway Elucidation
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to trace the origin and fate of contaminants in the environment. For this compound, CSIA provides detailed insights into its degradation pathways by measuring the isotopic ratios of elements like carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl). During a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹²C, ³⁵Cl) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ³⁷Cl). This process, known as isotopic fractionation, leads to a change in the isotopic composition of the remaining, undegraded compound. By quantifying this change, CSIA can be used to identify the specific degradation reactions occurring.
While research on this compound itself is specific, extensive studies on related chlorinated ethanes, such as 1,1,1-trichloroethane (B11378) (1,1,1-TCA), provide a strong framework for understanding the application of CSIA. For instance, this compound is a known product of the reductive dechlorination of 1,1,1-TCA battelle.org. CSIA can be used to demonstrate this transformation pathway in groundwater by tracking the isotopic signature from the parent compound to the daughter product battelle.org.
A particularly effective approach is the use of dual-isotope analysis, where the fractionation of two different elements (e.g., carbon and chlorine) is measured simultaneously. Plotting the change in the carbon isotope ratio (Δδ¹³C) against the change in the chlorine isotope ratio (Δδ³⁷Cl) yields distinct linear trends for different degradation mechanisms. This allows for the differentiation between biotic and abiotic degradation pathways, or even between different types of abiotic reactions.
For example, studies on the abiotic degradation of 1,1,1-TCA have shown that different transformation processes yield unique dual-isotope slopes acs.org. These distinct slopes provide a powerful tool for identifying which degradation pathway is predominant at a contaminated site.
The table below illustrates the distinct dual-isotope slopes (Λ = Δδ¹³C/Δδ³⁷Cl) for different abiotic degradation pathways of 1,1,1-trichloroethane, a precursor to this compound.
| Degradation Pathway | Dual Isotope Slope (Λ) | Carbon Isotope Fractionation (εC‰) | Chlorine Isotope Fractionation (εCl‰) |
| Hydrolysis/Dehydrohalogenation (HY/DH) | 0.33 ± 0.04 | -1.6 ± 0.2 | -4.7 ± 0.1 |
| Reduction by Fe(0) | 1.5 ± 0.1 | -7.8 ± 0.4 | -5.2 ± 0.2 |
| Oxidation by Persulfate (PS) | ∞ (infinite) | -4.0 ± 0.2 | No fractionation |
This table presents the dual carbon-chlorine isotope slopes and individual isotope fractionation values for three different abiotic degradation pathways of 1,1,1-trichloroethane. These values demonstrate how CSIA can distinguish between transformation mechanisms. Data sourced from acs.org.
Similarly, carbon isotope fractionation has been used to investigate the biodegradation of chlorinated ethanes like 1,1-dichloroethane (B41102) (1,1-DCA) by Dehalobacter-containing cultures. The observed carbon isotope fractionation factors (ε) were significantly smaller for biodegradation compared to those reported for abiotic reductive dechlorination, indicating that CSIA can differentiate between biological and abiotic transformation processes for these compounds acs.org. These principles are directly applicable to studying the degradation of this compound, allowing for a detailed and quantitative assessment of its environmental fate.
Computational and Theoretical Chemistry Studies of 1 Chloroethane
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the precise three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For 1-chloroethane, these calculations confirm its staggered conformation as the most stable, with the chlorine atom and the methyl group in a gauche or anti position relative to each other.
Methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) are commonly used to optimize the geometry of this compound and its related species, such as the 1-chloroethyl radical. acs.org For instance, calculations at the MP2/6-31G* level of theory provide detailed bond lengths and angles. acs.org High-level composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS) are employed to achieve high accuracy in energetic calculations. acs.org
Table 1: Calculated Structural Parameters of 1-Chloroethyl Radical and Related Species
| Species | Parameter | Value (MP2/6-31G*) |
|---|---|---|
| 1-Chloroethyl radical | C1-C2 bond length | 1.484 Å acs.org |
| H4-C1 bond length | 1.082 Å acs.org | |
| Transition state | C1-C2 bond length | 1.332 Å acs.org |
| H4-C1 bond length | 1.844 Å acs.org | |
| 1-Chloroethene | C1-C2 bond length | 1.331 Å acs.org |
Source: Industrial & Engineering Chemistry Research acs.org
These calculations reveal that upon decomposition of the 1-chloroethyl radical, the C1-C2 bond shortens, approaching the length of a double bond, while the C1-H4 bond elongates significantly in the transition state. acs.org
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by a polar covalent bond between the carbon and chlorine atoms due to the higher electronegativity of chlorine. libretexts.orgncert.nic.in This polarity influences the molecule's reactivity. Computational methods provide a quantitative description of the electron distribution and bonding.
The analysis of the electronic structure extends to reactive intermediates. For the 1-chloroethyl radical, the unpaired electron is localized on the second carbon atom (C2), which is the primary reason for its high reactivity. acs.org The C1-C2 bond in this radical (1.484 Å) is slightly shorter than in this compound, indicating a stronger bond. acs.org
Advanced theoretical models are also used to understand the nature of the transition states in reactions involving this compound. For instance, in the pyrolysis of this compound, the activated complex is described as a four-center structure where the C-Cl bond is not completely broken. rsc.orgsci-hub.se
Reaction Pathway Modeling and Transition State Theory (TST)
Computational chemistry is crucial for mapping the potential energy surface of a reaction, identifying the most likely reaction pathways, and characterizing the transition states. For the decomposition of the 1-chloroethyl radical, a significant intermediate in the thermal decomposition of this compound, the reaction pathway involves the scission of a C-H bond. acs.org
Transition State Theory (TST) is a fundamental theory used to calculate the rate of elementary reactions. umn.edu Canonical Transition State Theory (CTST) is often combined with quantum chemical calculations to model reaction kinetics. acs.org For the decomposition of the 1-chloroethyl radical, the activation energy has been calculated using G3 and CBS methods, showing good agreement with experimental data. acs.org
Table 2: Calculated Energies for the 1-Chloroethyl Radical Decomposition
| Method | Reactant Energy (Hartree) | TS Energy (Hartree) | Products Energy (Hartree) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| G3 | -538.5307607 | -538.4678137 | -537.9712769 | 39.50 acs.org |
| CBS | -538.1344765 | -538.0724292 | -537.5759866 | 38.94 acs.org |
| Experiment | 40.14 acs.org |
Source: Industrial & Engineering Chemistry Research acs.org
These models provide a detailed picture of the energy changes that occur as the reactant transforms into the product, passing through the high-energy transition state.
Kinetic Modeling and Rate Constant Calculations
Kinetic modeling aims to predict the rate at which a reaction proceeds under different conditions of temperature and pressure. For the unimolecular decomposition of the 1-chloroethyl radical, a kinetic model has been developed that accounts for pressure and temperature effects. acs.org This model uses rate constants derived from theoretical calculations.
The rate constants are often calculated using a combination of TST and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which is particularly suited for unimolecular reactions. acs.org The model for the 1-chloroethyl radical decomposition provides pressure-dependent rate constant expressions. acs.org
Table 3: Kinetic Model for 1-Chloroethyl Radical Decomposition
| Condition | Rate Constant (k) Expression (s⁻¹) |
|---|---|
| P < P₀ | (7.32 × 10¹⁰) * P⁰.⁶⁹ * e^(-18727.10/T) acs.org |
| P ≥ P₀ | (3.74 × 10¹³) * e^(-20648.10/T) acs.org |
Where P is pressure in kPa and T is temperature in Kelvin. The switching pressure P₀ = (8.42 × 10³) * e^(-2782.61/T). acs.org Source: Industrial & Engineering Chemistry Research acs.org
Such models are essential for understanding and predicting the behavior of this compound in various environments, such as in combustion processes. ugent.be
Isotope Effect Computations (e.g., RRKM Calculations for Kinetic Isotope Effects)
Kinetic Isotope Effects (KIEs) provide sensitive probes into reaction mechanisms and transition state structures. Computational methods are used to calculate KIEs and compare them with experimental values. For the thermal decomposition of this compound, chlorine KIEs (k³⁵/k³⁷) have been investigated. rsc.org
RRKM theory is also used to interpret experimental KIEs in the unimolecular reactions of chemically activated chloroethane (B1197429). aip.orgaip.org For example, the nonequilibrium KIEs for HCl and DCl elimination from chloroethane-d₀ and -d₅ have been measured and interpreted using RRKM computations based on a four-centered transition state model. aip.org These studies have shown that the experimental results are best fitted by models where the hydrogen is weakly bound in the four-centered ring of the transition state. aip.orgaip.org
Table 4: Experimental and Calculated Kinetic Isotope Effects
| Reaction | Experimental KIE | Computational Model |
|---|---|---|
| Pyrolysis of this compound | Temperature-dependent k³⁵/k³⁷ rsc.org | Four-center activated complex model rsc.org |
| HCl/DCl elimination from chloroethane-d₀/d₅ | 3.3 ± 0.4 aip.org | RRKM calculations with a four-centered model aip.org |
Sources: Journal of the Chemical Society, Faraday Transactions 1; AIP Publishing rsc.orgaip.org
Atmospheric Chemistry Modeling of Transformation Pathways
Computational models are vital for understanding the fate of this compound in the atmosphere. These models simulate the chemical reactions that transform this compound and its degradation products. The primary atmospheric degradation pathway for this compound is initiated by reaction with hydroxyl (OH) radicals. copernicus.org
Atmospheric chemistry models can incorporate a vast network of reactions to predict the formation of secondary pollutants. For instance, the oxidation of this compound by OH radicals can lead to the formation of chloroacetaldehyde (B151913), which can be a precursor to chloroacetic acid. copernicus.org Box models incorporating multiphase chemistry are used to simulate the concentrations of these species and compare them with field observations. copernicus.orgcopernicus.org These models help to elucidate complex formation mechanisms, such as the role of heterogeneous reactions on aerosols. copernicus.org
Recent studies have highlighted the importance of including multiphase processes in these models to accurately predict the levels of compounds like chloroacetic acid, suggesting that gas-phase chemistry alone is insufficient. copernicus.orgcopernicus.org
Environmental Chemistry and Fate of 1 Chloroethane in Various Compartments
Transport and Distribution in Air, Water, and Soil Systems
The transport and distribution of 1-chloroethane in the environment are governed by its distinct physicochemical properties, primarily its high volatility and moderate water solubility. tpsgc-pwgsc.gc.ca Once released, it predominantly partitions to the atmosphere. dcceew.gov.auoecd.org Its high vapor pressure and Henry's Law constant facilitate rapid volatilization from surface water and moist soil. cdc.gov
In the atmosphere , this compound exists mainly in the vapor phase. cdc.gov While its relatively high water solubility suggests a potential for removal from the atmosphere through precipitation (washout), this process is largely temporary, as the compound is likely to re-volatilize back into the air. cdc.goveuropa.eu Mackay Level I distribution modeling indicates that at a steady state, 99.8% of this compound will partition to the air compartment. oecd.org
When released into water , the principal removal process is volatilization. cdc.goveuropa.eu Based on a measured Henry's law constant of 1.11x10⁻² atm-m³/mole, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/s, with a wind speed of 3 m/s) has been estimated to be approximately 2.4 hours. cdc.gov Adsorption to suspended solids and sediments is not considered a significant fate process, which is indicated by low estimated adsorption coefficients (Koc). cdc.gov Furthermore, estimated bioconcentration factors (BCF) of 5 and 7 suggest that this compound does not significantly bioconcentrate in aquatic organisms. cdc.gov
In soil , this compound demonstrates high mobility. cdc.gov Its low soil organic carbon-water (B12546825) partition coefficient (Koc) indicates weak adsorption to soil particles, suggesting a significant potential for leaching into groundwater. cdc.govchemsafetypro.com On soil surfaces, the compound is expected to evaporate rapidly. cdc.gov If it migrates through the subsurface, it can become a groundwater contaminant. cdc.gov A calculated Koc value of 0.347 indicates a tendency for this compound in soil to dissolve in soil water and subsequently enter the soil gas phase, approaching an equilibrium between these phases. cdc.gov
Table 1: Physicochemical Properties Influencing Environmental Transport and Distribution of this compound
| Property | Value | Implication for Environmental Fate | Reference(s) |
|---|---|---|---|
| Molecular Weight | 64.51 g/mol | Basic property for conversions. | cdc.gov |
| Vapor Pressure | 1347 hPa at 20°C | High volatility, rapid evaporation from soil and water. | oecd.org |
| Water Solubility | 5,678 mg/L at 20°C | Moderate solubility, allows for some dissolution in water but also facilitates washout from air. | cdc.gov |
| Henry's Law Constant | 1.11 x 10⁻² atm-m³/mole at 24.8°C | High tendency to partition from water to air; rapid volatilization. | oecd.orgcdc.govnist.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 1.43 | Low potential for bioaccumulation. | oecd.orgcdc.gov |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 33 - 143 (estimated) | Weak adsorption to soil and sediment; high mobility in soil and potential to leach. | cdc.gov |
| Bioconcentration Factor (BCF) | 5 - 7 (estimated) | Low potential to accumulate in aquatic organisms. | cdc.gov |
Persistence and Half-Life Determination in Environmental Media
The persistence of this compound in the environment varies significantly across different media, with degradation rates influenced by chemical, physical, and biological processes.
In the atmosphere , the primary degradation mechanism is its reaction with photochemically-generated hydroxyl radicals. cdc.govcdc.gov Direct photolysis is not considered a significant environmental fate process because the compound does not absorb light in the environmental UV spectrum. cdc.govnih.gov The estimated atmospheric half-life for the reaction with hydroxyl radicals ranges from 26.5 to 66.8 days, with a frequently cited estimate of approximately 40 days. oecd.orgcdc.govcdc.govoecd.org This relatively rapid breakdown limits its accumulation in the troposphere and suggests that less than 1% of released this compound would diffuse into the stratosphere. cdc.gov
In water , degradation occurs through both abiotic and biotic pathways. Chemical hydrolysis is a slow process that breaks down this compound into ethanol (B145695) and hydrochloric acid. oecd.orgcdc.gov However, reported hydrolysis half-lives are conflicting, with estimates at 25°C and pH 7 ranging from 38 days to 2.6 years. oecd.orgcdc.gov This discrepancy suggests that hydrolysis may be an important fate process in groundwater where other degradation and transport mechanisms are minimal. cdc.gov Biodegradation of this compound can also occur. Studies have shown that it can be dechlorinated by methanogenic bacteria under anaerobic conditions. cdc.gov However, some research indicates that this compound is not readily biodegradable. europa.eu
In soil and groundwater , both hydrolysis and biodegradation are potential degradation pathways. cdc.gov this compound can be biodegraded under both aerobic and anaerobic conditions. nih.gov It is often formed from the anaerobic biodegradation of other chlorinated solvents and can be further dechlorinated. cdc.gov Field data from a site with sulfate-reducing conditions showed that this compound degraded with a half-life ranging from 5 to 115 days. oup.com
Table 2: Half-Life of this compound in Various Environmental Media
| Environmental Compartment | Degradation Process | Estimated Half-Life | Reference(s) |
|---|---|---|---|
| Air (Troposphere) | Reaction with Hydroxyl Radicals | 26.5 - 66.8 days (typically cited as 40 days) | oecd.orgcdc.govcdc.govcdc.govoecd.org |
| Surface Water | Volatilization (Model River) | 2.4 hours | cdc.gov |
| Water | Hydrolysis (at 25°C, pH 7) | 38 days to 2.6 years (conflicting data) | oecd.orgcdc.gov |
| Groundwater | Biodegradation (Sulfate-reducing conditions) | 5 - 115 days | oup.com |
Formation in Environmental Processes (e.g., Water Chlorination)
This compound is not known to occur naturally in the environment; its presence is the result of anthropogenic activity. cdc.govnih.gov It can be formed through several environmental processes, primarily as a byproduct of water treatment and through the degradation of other contaminants.
A notable environmental source is its formation during the chlorination of water . cdc.gov It has been identified as a potential byproduct in wastewater streams that undergo chlorination processes. cdc.gov
Additionally, this compound is a known intermediate product of the anaerobic biodegradation of other chlorinated solvents . cdc.gov It has been observed to form in groundwater as a result of the reductive dechlorination of compounds such as 1,1,1-trichloroethane (B11378) and cis-1,2-dichloroethylene. cdc.govepa.govwho.intclu-in.org For instance, under methanogenic conditions, 1,1,1-trichloroethane can be biotransformed into 1,1-dichloroethane (B41102), which is then further reduced to this compound. epa.govclu-in.org These precursor compounds are common industrial contaminants, making their degradation a significant indirect source of this compound in contaminated aquifers. epa.govk-state.edu
Other anthropogenic releases that contribute to its presence include process and fugitive emissions from its production and use as a chemical intermediate, evaporative losses from landfills, and emissions from the combustion of plastics and biomass. dcceew.gov.aucdc.gov
Environmental Monitoring and Analytical Methodologies for Detection
The detection and quantification of this compound in environmental samples are accomplished using well-established analytical methods, primarily involving gas chromatography. The U.S. Environmental Protection Agency (EPA) has approved several methods for its analysis in various matrices. nih.gov
For analyzing water samples, including drinking water, groundwater, and wastewater, common methods include EPA Method 624, 8021B, and 8240. nih.govepa.gov These methods typically employ a purge-and-trap technique for sample preparation, which concentrates the volatile organic compounds prior to analysis. nih.govepa.gov Detection is often achieved using a mass spectrometer (MS), which provides high selectivity and sensitivity, or detectors like a Hall electrolytic conductivity detector (HECD) or a photoionization detector (PID). nih.govepa.gov EPA Method 524.2, specifically for drinking water, uses gas chromatography with mass spectrometry (GC/MS) and has a reported method detection limit of 0.02 µg/L. nj.gov
For solid matrices such as soil and sediment, EPA methods 8010 and 8240 can be adapted. nih.gov This involves first extracting the volatile components with a solvent like methanol, followed by the standard purge-and-trap GC/MS or GC-HECD analysis. nih.gov
In air samples, this compound can also be monitored using gas chromatography. cdc.gov The analysis of environmental samples has shown detectable levels of this compound in ambient air and at hazardous waste sites. cdc.govcdc.govcdc.gov For example, the median concentration in water at National Priorities List (NPL) sites was reported as 23 ppb, while in soil it was 48 ppb. cdc.gov
Table 3: Analytical Methods for the Detection of this compound in Environmental Samples
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Reference(s) |
|---|---|---|---|---|
| Water (Groundwater, Wastewater) | Purge-and-Trap (EPA Method 5030) | GC/HECD (EPA Method 8010B) | 0.002 µg/L | nih.gov |
| Water, Soil, Sludge | Purge-and-Trap (EPA Method 5030/5035) | GC/MS (EPA Method 8240) | 10 µg/L (groundwater); 5 µg/kg (soil) | nih.gov |
| Water (General) | Purge-and-Trap | GC/PID and HECD (EPA Method 8021B) | Not specified for individual compound | epa.gov |
| Drinking Water | Purge-and-Trap | GC/MS (EPA Method 524.2) | 0.02 µg/L | nj.gov |
| Fish Tissue | Adapted Purge-and-Trap (EPA Method 624) | GC/MS | 250 µg/kg | nih.gov |
| Air | Not specified | Not specified | 0.01 ppbv | cdc.gov |
Advanced Applications of 1 Chloroethane in Organic Synthesis
Role as an Industrial Ethylating Agent
As an ethylating agent, 1-chloroethane provides a cost-effective source of an ethyl group (CH₃CH₂-). In this role, it participates in nucleophilic substitution reactions where a nucleophile displaces the chloride ion, forming a new carbon-nucleophile bond. This process is fundamental to the synthesis of numerous commercial products. wikipedia.org
One of the most significant historical uses of this compound was in the production of tetraethyllead (B6334599) (TEL), an anti-knock additive for gasoline. iarc.frnih.govinchem.orgnih.gov Although this application has been largely phased out due to environmental concerns, it highlights the large-scale industrial capacity for using this compound in ethylation reactions.
A prominent current application is in the manufacture of ethylcellulose, a derivative of cellulose (B213188). wikipedia.orgnih.govdcceew.gov.au In this process, the hydroxyl groups of cellulose act as nucleophiles, reacting with this compound in the presence of a base to form ether linkages. Ethylcellulose is widely used as a thickening agent, binder, and film-former in products like paints, inks, and cosmetics. wikipedia.org Furthermore, this compound serves as an ethylating agent in the synthesis of certain dyes and pharmaceuticals, where the incorporation of an ethyl group is crucial for modulating the target molecule's properties. nih.govdcceew.gov.au
| Product Synthesized | Industrial Application | Chemical Transformation |
| Tetraethyllead (historical) | Gasoline anti-knock additive | Ethylation of a sodium-lead alloy |
| Ethylcellulose | Thickener, binder, film-former in paints, coatings, and cosmetics | Ethylation of cellulose hydroxyl groups |
| Dyes & Pharmaceuticals | Various (e.g., modifying solubility, biological activity) | Ethylation of amine, hydroxyl, or thiol functional groups |
Precursor in Polymer Chemistry and Organometallic Synthesis
The utility of this compound extends to being a foundational material for both polymers and highly reactive organometallic reagents.
In polymer chemistry, its primary role is as a precursor for ethylcellulose, as detailed previously. wikipedia.org It is important to distinguish this role from that of other chlorinated C2 compounds; for instance, poly(vinyl chloride) (PVC) is synthesized from the polymerization of chloroethene (vinyl chloride), not this compound. scienceready.com.auchemguide.co.uk The contribution of this compound is in the modification of existing polymers (like cellulose) or in the synthesis of monomers or catalysts for other polymerization reactions.
The synthesis of organometallic compounds represents a critical application of this compound. Organometallic reagents are indispensable in organic synthesis for the formation of new carbon-carbon bonds. This compound, as an ethyl halide, readily reacts with several active metals. libretexts.org
A key industrial example is its reaction with aluminum metal to produce ethylaluminium sesquichloride (EASC), an organoaluminum compound. wikipedia.org EASC is itself a precursor and catalyst in the chemical industry, particularly for the production of polymers like polyolefins.
Furthermore, this compound is a suitable starting material for the preparation of Grignard reagents and organolithium compounds. The reaction of this compound with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) yields ethylmagnesium chloride. libretexts.org Similarly, reaction with lithium metal produces ethyllithium. These reagents are highly reactive sources of a nucleophilic ethyl group.
| Metal Reactant | Organometallic Product | Class of Compound |
| Aluminum (Al) | Ethylaluminium sesquichloride | Organoaluminum Compound |
| Magnesium (Mg) | Ethylmagnesium chloride | Grignard Reagent |
| Lithium (Li) | Ethyllithium | Organolithium Compound |
Utilization as a Versatile Building Block for Complex Organic Molecules
Organic building blocks are relatively simple molecules that serve as the foundation for constructing more complex chemical structures. hilarispublisher.comchemistryland.com this compound, particularly through its conversion into organometallic reagents, functions as a powerful C2 building block.
The organometallic derivatives of this compound, such as ethylmagnesium chloride and ethyllithium, are potent nucleophiles used extensively in synthesis. libretexts.orgmsu.edu They can react with a wide array of electrophiles to create new carbon-carbon bonds, effectively adding an ethyl group to a molecular scaffold. This is a cornerstone of retrosynthetic analysis and target-oriented synthesis.
For example, ethylmagnesium chloride (a Grignard reagent) can react with aldehydes, ketones, and esters to form secondary alcohols, tertiary alcohols, and ketones/tertiary alcohols, respectively. These transformations are fundamental steps in the assembly of complex natural products and pharmaceutical agents. The ethyl group from this compound becomes an integral part of the final molecule's carbon skeleton. This strategic introduction of a small alkyl group is a common tactic for building up molecular complexity from simple, commercially available starting materials. beilstein-journals.org
| Electrophile | Reagent Derived from this compound | Product Class | Significance |
| Aldehyde (e.g., Acetaldehyde) | Ethylmagnesium chloride | Secondary Alcohol (e.g., 2-Butanol) | Carbon chain extension, introduction of a chiral center |
| Ketone (e.g., Acetone) | Ethylmagnesium chloride | Tertiary Alcohol (e.g., 2-Methyl-2-butanol) | Creation of a quaternary carbon center |
| Ester (e.g., Ethyl acetate) | Ethylmagnesium chloride (2 equiv.) | Tertiary Alcohol (e.g., 3-Methyl-3-pentanol) | Stepwise addition to build complex structures |
| Carbon Dioxide | Ethylmagnesium chloride | Carboxylic Acid (Propanoic acid) | Conversion of an alkyl halide to a carboxylic acid |
By serving as a precursor to these highly reactive and synthetically useful intermediates, this compound solidifies its role as a versatile building block, enabling chemists to assemble a vast range of complex organic molecules from simple starting points.
Future Research Directions and Emerging Methodologies
Integration of Advanced Experimental and Computational Techniques
The synergy between advanced experimental and computational methods is set to revolutionize the study of 1-chloroethane. nih.gov This integrated approach allows for a more comprehensive understanding of its chemical and physical properties, from molecular behavior to large-scale process optimization. nih.govualberta.ca
Modern spectroscopic techniques are at the forefront of experimental analysis. High-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy, for instance, provides detailed information about the chemical environment of protons within the this compound molecule, revealing spin-spin coupling effects that are crucial for structural elucidation. docbrown.info Infrared (IR) spectroscopy is another powerful tool, with characteristic C-H and C-Cl bond vibrations creating a unique "fingerprint" for identification and analysis. docbrown.info The integration of environmental scanning electron microscopy (ESEM) with spectroscopic methods offers enhanced compositional and structural analysis of materials related to this compound processes. numberanalytics.com
Complementing these experimental techniques, computational chemistry offers profound insights into reaction mechanisms and molecular properties. openaccessjournals.com Density functional theory (DFT) calculations, for example, have been used to investigate the dehalogenation of related chloro-compounds, providing data on reaction barriers and the stability of intermediates. nih.gov Such computational models are essential for predicting the behavior of this compound under various conditions, guiding experimental design and accelerating the discovery of new applications and processes. openaccessjournals.com The combination of these computational and experimental tools creates a powerful feedback loop, where experimental data refines computational models, and computational predictions guide further experiments. nih.gov
Interactive Table: Spectroscopic Data for this compound Analysis
| Spectroscopic Technique | Observed Feature | Wavenumber/Chemical Shift | Significance |
| Infrared (IR) Spectroscopy | C-H stretching vibrations | ~2880 to 3080 cm⁻¹ | Indicates the presence of alkyl C-H bonds. docbrown.info |
| Infrared (IR) Spectroscopy | C-H bending vibrations | ~1300 to 1500 cm⁻¹ | Further confirms the presence of the ethyl group. docbrown.info |
| Infrared (IR) Spectroscopy | C-Cl stretching vibrations | ~580 to 780 cm⁻¹ | Characteristic of the carbon-chlorine bond. docbrown.info |
| ¹H NMR Spectroscopy | Quartet | ~3.5 ppm | Represents the -CH₂- group coupled to the -CH₃ group. |
| ¹H NMR Spectroscopy | Triplet | ~1.5 ppm | Represents the -CH₃ group coupled to the -CH₂- group. |
Development of Novel Catalytic Systems for Sustainable Production
The traditional production of this compound often involves processes with significant environmental footprints. Consequently, a major thrust of future research is the development of novel catalytic systems that promote "green" and sustainable manufacturing routes. acs.orgdiva-portal.org
A promising avenue is the gas-phase hydrochlorination of ethanol (B145695), particularly bioethanol, which presents a more sustainable alternative to petroleum-based feedstocks. acs.orgdiva-portal.orgdoria.fi Research has focused on developing highly efficient and durable catalysts for this reaction. For instance, tailor-made, highly porous alumina-based catalysts have demonstrated high conversion and selectivity at elevated temperatures. acs.orgdiva-portal.org These catalysts offer the potential for efficient and economical on-site production, which is particularly attractive for industries that produce bioethanol and use this compound, as it mitigates the risks associated with transporting and storing this flammable and toxic chemical. acs.orgdiva-portal.orgdoria.fi
The use of microreactors in the synthesis of this compound is another area of active investigation. doria.fi Microreactors offer enhanced process safety and can suppress diffusion limitations, making them well-suited for fast reactions involving toxic chemicals. doria.fi The development of dual-catalyst systems, which might combine photocatalysis with other catalytic methods, also holds promise for creating novel and efficient synthetic pathways under mild conditions. acs.org Furthermore, emerging techniques in catalyst preparation, such as melt infiltration and colloidal routes, are being explored to create more effective and stable supported catalysts. acs.org
Interactive Table: Comparison of Catalytic Systems for this compound Production
| Catalytic System | Feedstock | Key Advantages | Research Focus |
| ZnCl₂/Al₂O₃ | Ethanol, Hydrochloric Acid | High conversion and selectivity, potential for using bioethanol. acs.orgdiva-portal.org | Optimization of catalyst porosity and long-term stability. acs.orgdiva-portal.org |
| Alumina-coated Microreactors | Methanol, Hydrochloric Acid | Improved safety, rapid screening, low chemical consumption. doria.fi | Catalyst coating uniformity and kinetic modeling. doria.fi |
| Ziegler-Natta catalysts | Ethylene (B1197577) | Efficient for producing longer-chain α-olefins from ethylene. frontiersin.org | Controlling polymer chain length and catalyst activity. frontiersin.org |
| Nickel catalyst | Ethylene | Used in the Shell Higher Olefin Process (SHOP) for oligomerization. frontiersin.org | Optimization of reaction conditions for desired olefin distribution. frontiersin.org |
In-depth Mechanistic Understanding of Environmental Transformations
A thorough understanding of how this compound behaves and transforms in the environment is crucial for assessing its impact and developing remediation strategies. Future research will delve deeper into the mechanisms of its degradation in various environmental compartments, including the atmosphere, water, and soil. cdc.gov
In the atmosphere, the primary removal mechanism for this compound is its reaction with photochemically generated hydroxyl radicals, with an estimated half-life of around 40 days. cdc.gov However, the detailed oxidation mechanisms are complex. For example, the CH₃CHClO radical, a key intermediate, can undergo competing reactions, including decomposition via HCl-elimination or reaction with oxygen. researchgate.netacs.org Further research is needed to refine the kinetic data for these atmospheric reactions under a range of conditions.
In aquatic environments, both abiotic and biotic degradation processes are at play. cdc.gov Hydrolysis is a significant abiotic pathway, though reported half-lives vary. cdc.gov While volatilization from surface water is expected to be rapid, its fate in groundwater is of greater concern. cdc.gov Biodegradation, although potentially slow, is considered a primary degradation process in soil and water. cdc.gov Studies have shown that this compound can be formed from the microbial degradation of other chlorinated solvents and can itself be degraded under certain conditions. ca.govdcceew.gov.au However, the specific microbial pathways and the role of different environmental conditions, such as the presence of other contaminants and varying redox potentials, require more detailed investigation. psu.eduresearchgate.netnih.govcsic.es Understanding these transformation pathways is essential for developing effective bioremediation strategies for sites contaminated with chlorinated hydrocarbons. psu.edu
Interactive Table: Environmental Fate and Transformation of this compound
| Environmental Compartment | Dominant Process | Key Intermediates/Products | Research Needs |
| Atmosphere | Reaction with hydroxyl radicals | CH₃CHClO radical, Acetyl chloride, HCl. researchgate.netacs.org | Refined kinetic data for competing reaction pathways. researchgate.netacs.org |
| Surface Water | Volatilization | Ethanol (from hydrolysis). cdc.gov | More precise data on hydrolysis rates under various conditions. cdc.gov |
| Groundwater | Biodegradation, Hydrolysis | Ethanol, potentially other metabolites. cdc.gov | Identification of specific microbial degradation pathways and influencing factors. nih.govcsic.es |
| Soil | Volatilization, Biodegradation | Potential for leaching to groundwater. cdc.gov | Understanding the interplay between volatilization, leaching, and biodegradation. cdc.gov |
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the acute and chronic toxicity of 1-chloroethane in mammalian models?
- Methodological Answer : A tiered testing approach is recommended. Begin with in vitro assays (e.g., cytotoxicity assays using hepatocyte cell lines) to identify dose-response relationships . For in vivo studies, use OECD Guideline 413 (subchronic inhalation toxicity) to evaluate organ-specific effects, ensuring exposure durations align with occupational or environmental relevance (e.g., 6 hours/day for 90 days) . Include endpoints like histopathology, hematology, and neurobehavioral assessments. Validate analytical methods (e.g., GC-MS) to quantify this compound in blood/tissue samples .
Q. What analytical techniques are optimal for detecting trace this compound in environmental or biological matrices?
- Methodological Answer : Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) provides high sensitivity (detection limits <0.1 ppb) for environmental samples . For biological matrices, employ headspace sampling coupled with purge-and-trap GC-MS to minimize matrix interference. Calibrate against certified reference standards (e.g., NIST-traceable materials) and include isotopic internal standards (e.g., deuterated chloroethane) to correct for recovery variability .
Q. How can researchers ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer : Store this compound in explosion-proof refrigerators (<25°C) with secondary containment. Use closed-system transfer devices during experiments to limit inhalation exposure . Waste should be segregated into halogenated solvent containers and treated via incineration with scrubbing systems to prevent HCl emissions. Document disposal protocols per EPA Hazardous Waste Codes (e.g., U076) and institutional biosafety guidelines .
Advanced Research Questions
Q. How do chlorine kinetic isotope effects (KIEs) inform the pyrolysis mechanism of this compound?
- Methodological Answer : Experimental KIEs (e.g., ) can be determined via static pyrolysis reactors (395–482°C) with mass spectrometric analysis of HCl isotopologues . A four-center transition state model involving C–Cl bond stretching and bending vibrations explains the temperature-dependent KIE trends. Computational validation using density functional theory (DFT) or ab initio methods is critical to refine the proposed reaction coordinate .
Q. How to resolve contradictions in reported biodegradation pathways for this compound under anaerobic conditions?
- Methodological Answer : Discrepancies may arise from abiotic vs. biotic contributions. Use stable isotope probing (SIP) with -labeled this compound to distinguish microbial reductive dechlorination from abiotic hydrolysis . Include sterile controls amended with zero-valent iron or titanium dioxide to quantify abiotic degradation rates. Metagenomic analysis of consortia (e.g., Dehalogenimonas spp.) can identify functional genes (e.g., rdhA) linked to dechlorination .
Q. What strategies mitigate interference from co-occurring halogenated solvents in this compound quantification?
- Methodological Answer : Employ multidimensional chromatography (GC×GC-MS) to separate this compound from structurally similar compounds (e.g., 1,1-dichloroethane). Optimize column phases (e.g., polar/non-polar combinations) and use spectral deconvolution software to resolve overlapping peaks . For complex matrices, validate methods via spike-recovery experiments and cross-check with EPA Method 8260B .
Q. How to evaluate regulatory compliance gaps for this compound in academic research?
- Methodological Answer : Cross-reference EPA Chemical Data Reporting (CDR) rules and TSCA Section 8(d) requirements . Audit laboratory processes against OSHA Permissible Exposure Limits (PEL: 1,000 ppm over 8 hours) and document exposure monitoring data using NIOSH-approved sampling protocols (e.g., OSHA PV2121) . For international studies, align with REACH Annex XVII restrictions and EU CLP classifications .
Data Contradiction & Synthesis
Q. How to reconcile discrepancies in reported partition coefficients (e.g., log ) for this compound?
- Methodological Answer : Variability often stems from measurement techniques (shake-flask vs. column-generated methods). Use consensus values from peer-reviewed databases (e.g., EPA CompTox Dashboard) and apply QSPR models to predict temperature- or pH-dependent adjustments . Validate experimentally via slow-stirring method (OECD Guideline 123) under controlled ionic strength conditions .
Tables: Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
